molecular formula C36H67ClF3N11O7 B13920085 Decanoyl-RVKR-CMK TFA

Decanoyl-RVKR-CMK TFA

Cat. No.: B13920085
M. Wt: 858.4 g/mol
InChI Key: QYMXBIIZDOWKAX-GRDOVIKDSA-N
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Description

This compound is known for its ability to block the activity of all seven proprotein convertases, including furin, PC1, PC2, PC4, PACE4, PC5, and PC7 . It is widely used in scientific research for its inhibitory effects on various biological processes.

Preparation Methods

The reaction conditions typically include the use of organic solvents and catalysts to facilitate the coupling and chloromethylation reactions . Industrial production methods may involve large-scale peptide synthesis techniques and purification processes to ensure high purity and yield.

Chemical Reactions Analysis

Decanoyl-RVKR-CMK TFA undergoes several types of chemical reactions, including:

Common reagents used in these reactions include organic solvents, acids, bases, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

Decanoyl-RVKR-CMK TFA exerts its effects by irreversibly binding to the catalytic site of proprotein convertases, thereby inhibiting their activity. The compound targets the active site of these enzymes, preventing the cleavage of substrate proteins. This inhibition disrupts various cellular processes that rely on proprotein convertase activity, such as protein maturation, signal transduction, and viral entry .

Comparison with Similar Compounds

Decanoyl-RVKR-CMK TFA is unique in its ability to inhibit all seven proprotein convertases, making it a versatile tool for studying these enzymes. Similar compounds include:

Compared to these compounds, this compound offers broader inhibitory activity, making it suitable for a wide range of research applications.

Properties

Molecular Formula

C36H67ClF3N11O7

Molecular Weight

858.4 g/mol

IUPAC Name

N-[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[[(3S)-1-chloro-6-(diaminomethylideneamino)-2-oxohexan-3-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C34H66ClN11O5.C2HF3O2/c1-4-5-6-7-8-9-10-18-28(48)43-25(17-14-21-42-34(39)40)31(50)46-29(23(2)3)32(51)45-26(15-11-12-19-36)30(49)44-24(27(47)22-35)16-13-20-41-33(37)38;3-2(4,5)1(6)7/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42);(H,6,7)/t24-,25-,26+,29-;/m0./s1

InChI Key

QYMXBIIZDOWKAX-GRDOVIKDSA-N

Isomeric SMILES

CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O

Canonical SMILES

CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)CCl.C(=O)(C(F)(F)F)O

Origin of Product

United States

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